2-Fluoro-9,10-dimethylanthracene
CAS No.: 62209-82-9
Cat. No.: VC19493751
Molecular Formula: C16H13F
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62209-82-9 |
|---|---|
| Molecular Formula | C16H13F |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | 2-fluoro-9,10-dimethylanthracene |
| Standard InChI | InChI=1S/C16H13F/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3 |
| Standard InChI Key | JLZCLDXVPWXXJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)F |
Introduction
Chemical Identity and Structural Characteristics
2-Fluoro-9,10-dimethylanthracene belongs to the anthracene family, characterized by three linearly fused benzene rings. The substitution of fluorine at the 2-position and methyl groups at the 9- and 10-positions modifies its electronic structure, enhancing its stability and altering its photophysical behavior. Key identifiers include:
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions. X-ray crystallography of analogous compounds suggests that fluorine substitution reduces π-π stacking distances compared to non-fluorinated PAHs, potentially enhancing crystalline order in materials applications .
Synthesis and Manufacturing Approaches
Friedel-Crafts Alkylation and Fluorination
Physicochemical Properties
Experimental data for 2-fluoro-9,10-dimethylanthracene remain sparse, but properties can be estimated from its structural analogs:
Fluorine’s inductive effect increases dipole moment, potentially enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).
Analytical Detection and Characterization
Spectroscopic Methods
-
Fluorescence Spectroscopy: Constant-energy synchronous fluorimetry, validated for anthracene derivatives , could detect 2-fluoro-9,10-dimethylanthracene at ng/mL concentrations. Expected excitation/emission maxima are redshifted relative to non-fluorinated analogs due to fluorine’s electron-withdrawing effects.
-
Infrared (IR) Spectroscopy: Characteristic C-F stretching vibrations near 1,100 cm⁻¹ would distinguish it from non-fluorinated PAHs .
-
Mass Spectrometry: Molecular ion peak at m/z 236.28 (C₁₆H₁₃F⁺) with fragmentation patterns indicative of methyl and fluorine loss.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ ≈ 350–400 nm) offers quantitative analysis. Reverse-phase columns (C18) using acetonitrile/water mobile phases are optimal for separating fluorinated PAHs .
Applications and Industrial Relevance
While direct applications of 2-fluoro-9,10-dimethylanthracene are undocumented, its potential uses mirror those of 9,10-dimethylanthracene:
-
Photodynamic Therapy: As a photosensitizer, fluorine substitution could improve singlet oxygen (¹O₂) quantum yield .
-
Organic Electronics: Fluorination enhances electron mobility in semiconductor materials, making it a candidate for organic light-emitting diodes (OLEDs).
-
Chemical Actinometry: Utilized in quantifying light exposure in photochemical reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume